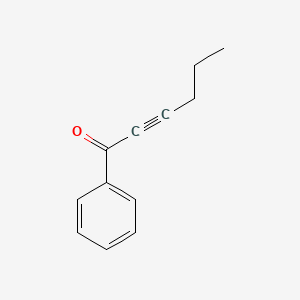

1-Phenylhex-2-yn-1-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

65236-43-3 |

|---|---|

Molekularformel |

C12H12O |

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

1-phenylhex-2-yn-1-one |

InChI |

InChI=1S/C12H12O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3H2,1H3 |

InChI-Schlüssel |

IOUIWIFEDRBDCH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC#CC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Applications of 1 Phenylhex 2 Yn 1 One and Ynones in Complex Molecule Synthesis

Building Blocks for Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. Ynones, including 1-Phenylhex-2-yn-1-one, serve as key precursors for the synthesis of a wide range of these valuable structures.

While specific examples detailing the use of this compound in furan (B31954) synthesis are not extensively documented in readily available literature, the general reactivity of ynones suggests their potential in forming furan rings through various synthetic routes. One common method is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgyoutube.comalfa-chemistry.comorganic-chemistry.org Ynones can be converted to the necessary 1,4-dicarbonyl precursors through hydration of the alkyne moiety.

Furthermore, transition metal-catalyzed cyclizations of ynones with various coupling partners represent a powerful strategy for furan synthesis. For instance, gold-catalyzed reactions of γ-acyloxyalkynyl ketones are known to produce highly substituted furans. researchgate.net

The synthesis of pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be efficiently achieved from ynones. The Knorr pyrazole (B372694) synthesis, a classical method, involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648). slideshare.netjk-sci.comname-reaction.comyoutube.comslideshare.netresearchgate.net Ynones can serve as precursors to the required β-dicarbonyl functionality.

A more direct approach involves the condensation of ynones with hydrazines. organic-chemistry.orgnih.govmdpi.com This reaction proceeds via nucleophilic attack of the hydrazine on the ynone, followed by cyclization and dehydration to afford the pyrazole ring. While specific studies on this compound are limited, the general applicability of this method to various ynones is well-established.

Similarly, isoxazoles, which are five-membered rings containing adjacent nitrogen and oxygen atoms, can be prepared from ynones by reaction with hydroxylamine (B1172632). The reaction mechanism is analogous to pyrazole formation, with hydroxylamine acting as the binucleophile.

Quinolines and their oxidized counterparts, quinolones, are bicyclic heterocyclic systems that are prevalent in many biologically active compounds. The Friedländer synthesis is a well-known method for quinoline (B57606) construction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com Ynones can be utilized as the methylene-containing component in this reaction.

More directly, ynones have been employed in the synthesis of quinolones. A library of 72 quinolones was synthesized from substituted anthranilic acids using ynone intermediates. nih.govumn.edu These ynones act as masked β-dicarbonyl synthons, enabling cyclization under milder conditions than previously reported methods. nih.gov Tandem reactions of ynones with quinoline N-oxides have also been developed to produce 3-(2-quinolyl) chromones, demonstrating the versatility of ynones in constructing complex fused heterocyclic systems. rsc.org The synthesis of various quinolone derivatives has been achieved through different catalytic approaches, some of which involve ynone-like precursors. rsc.orgnih.govmdpi.com

The synthesis of pyrroles, five-membered aromatic heterocycles containing a single nitrogen atom, can be accomplished using ynones as starting materials. The Hantzsch pyrrole (B145914) synthesis is a classical method that involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. nih.govwikipedia.orgthieme-connect.deresearchgate.netyoutube.com

A specific application involving a derivative of this compound has been documented in the synthesis of azaindoles, which are bicyclic compounds containing a pyrrole ring fused to a pyridine (B92270) ring. In a study by Maddaford and co-workers, 6-chloro-1-phenylhex-2-yn-1-one was reacted with an aminopyridine derivative to form a conjugate adduct, which upon copper-catalyzed cyclization, yielded the corresponding azaindole. Current time information in Bangalore, IN.organic-chemistry.org This demonstrates the utility of substituted this compound derivatives in constructing complex, nitrogen-containing heterocyclic systems.

Table 1: Synthesis of an Azaindole Derivative using a this compound Analog

| Reactant 1 | Reactant 2 | Product | Reference |

| 6-chloro-1-phenylhex-2-yn-1-one | 3-amino-2-iodopyridine | 5-Chloro-7-azaindole derivative | Current time information in Bangalore, IN.organic-chemistry.org |

Flavones are a class of naturally occurring compounds possessing a 2-phenyl-1,4-benzopyrone backbone. Their synthesis often proceeds through chalcone (B49325) intermediates, which are open-chain flavonoids with an α,β-unsaturated ketone system. nih.gov

While direct synthesis of flavones from this compound is not widely reported, the structural similarity between ynones and chalcones suggests potential synthetic connections. The addition of an aryl group across the alkyne bond of an ynone could, in principle, lead to a chalcone-like structure, which could then be cyclized to form a flavone (B191248). The oxidative cyclization of o-hydroxychalcones is a common method for flavone synthesis. nih.gov

Utility in Natural Product Total Synthesis

The unique reactivity of ynones makes them valuable intermediates in the total synthesis of complex natural products. Their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient construction of intricate molecular architectures found in nature.

While specific examples of the use of this compound in the total synthesis of a named natural product are not readily found in the literature, the synthesis of various heterocyclic cores, as discussed above, is a critical step in many total synthesis campaigns. The ability to generate substituted furans, pyrazoles, quinolines, and pyrroles from ynone precursors highlights their potential as key building blocks in this area of research. For instance, the azaindole core, synthesized from a derivative of this compound, is a feature of several marine alkaloids with interesting biological activities. Current time information in Bangalore, IN.organic-chemistry.org

Specific Natural Product Targets

Ynones are valuable intermediates in the synthesis of a variety of natural products due to their reactivity and adaptability. rsc.org Their utility has been demonstrated in the total synthesis of several complex natural products, where they serve as crucial precursors for constructing key structural motifs.

Research has shown that ynones can be employed as key intermediates in the synthesis of various classes of natural products:

Alkaloids : This large family of naturally occurring chemical compounds that mostly contain basic nitrogen atoms has seen significant synthetic advances thanks to ynone chemistry. For instance, ynones have been instrumental in the synthesis of complex alkaloids like strychnine (B123637) and morphine through a series of cyclization and functionalization reactions. numberanalytics.com Another example is the synthesis of (±)-Lasubine (II), a Lythraceae alkaloid. The synthesis commenced with the reduction of an ynone intermediate, which after a sequence of reactions including N-deprotection, intramolecular Michael addition, hydrogenation, and cyclization, ultimately yielded the target natural product. rsc.org

Terpenes : These are a large and diverse class of organic compounds, produced by a variety of plants. Ynones have been successfully used in the synthesis of terpenes such as ingenol, primarily through strategic cyclization reactions followed by further functionalization. numberanalytics.com

Lactones : Ynone intermediates have been crucial in the synthesis of complex lactones. For example, in the synthesis of (+)-goniofufurone, a styryl lactone, a key step involved a diastereoselective reduction of an ynone. rsc.org Similarly, the synthesis of cephalosporolide J involved an ynone that underwent hydrogenation, spiroketalization, and oxidation to form a key tricyclic lactone intermediate. rsc.org

Pyridoacridine Alkaloids : These nitrogen-containing polycyclic aromatic compounds, often derived from marine organisms, have been synthesized using ynone-based strategies. The structural framework of these biologically active compounds can be efficiently constructed from ynone precursors. rsc.org

The following table summarizes some natural products synthesized using ynone intermediates.

Table 1: Examples of Natural Products Synthesized Using Ynone Intermediates| Natural Product Class | Specific Example | Key Synthetic Strategy Involving Ynone |

|---|---|---|

| Alkaloids | (±)-Lasubine (II) | Reduction of ynone followed by cyclization. rsc.org |

| Alkaloids | Strychnine | Cyclization and functionalization reactions. numberanalytics.com |

| Alkaloids | Morphine | Cyclization and functionalization reactions. numberanalytics.com |

| Terpenes | Ingenol | Cyclization reactions and subsequent functionalization. numberanalytics.com |

| Lactones | (+)-Goniofufurone | Diastereoselective reduction of ynone. rsc.org |

| Lactones | Cephalosporolide J | Hydrogenation, spiroketalization, and oxidation of an ynone intermediate. rsc.org |

Contribution to Diverse Molecular Architectures

The ability of ynones to undergo a wide range of chemical reactions makes them ideal building blocks for the construction of diverse and complex molecular architectures. numberanalytics.comrsc.org Their dual electrophilic nature, at both the carbonyl carbon and the alkyne carbons, allows them to participate in numerous transformations, including cycloadditions, nucleophilic additions, and cascade reactions. numberanalytics.com

One of the most powerful applications of ynones is in the synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Many pharmaceuticals and biologically active compounds are based on heterocyclic scaffolds. Ynones can be used to synthesize:

Pyridines and Quinolines : These nitrogen-containing heterocycles can be formed through the cyclization of ynones with appropriate nitrogen-based nucleophiles. numberanalytics.com In some cases, catalyst variation can selectively produce quinolines from indolyl ynone starting materials. nih.gov Gold-catalyzed cascade reactions of β-(2-aminophenyl)-α,β-ynones with ynamides have also been developed to produce polysubstituted 2-aminoquinolines. nih.gov

Furans and Pyrroles : Cyclization reactions of ynones with oxygen or nitrogen nucleophiles can lead to the formation of five-membered heterocycles like furans and pyrroles, respectively. numberanalytics.com

Indolyl Phenyl Diketones : Visible-light-promoted nickel-catalyzed intramolecular cyclization and oxidation of certain ynones can produce complex indolyl phenyl diketones. nih.govacs.org

Furthermore, ynones are exceptional precursors for the construction of spirocycles , which are organic compounds containing rings connected through a single common atom. Dearomative spirocyclisation of ynones tethered to various aromatic and heteroaromatic systems has been a particularly fruitful area of research. core.ac.uk

Spiroindolenines : By judicious choice of catalyst, such as silver(I), indolyl ynones can be converted into spirocyclic indolenines. nih.gov

Spiro[5.5]trienones : Radical spirocyclization of biaryl ynones provides access to the spiro[5.5]trienone core structure. rsc.orgacs.org

Cascade reactions , where a single synthetic operation leads to the formation of multiple chemical bonds, are a highly efficient strategy for building molecular complexity. Ynones are excellent substrates for such reactions. For instance, catalyst-driven scaffold diversity has been achieved where a common indolyl ynone starting material can be selectively converted into either spirocycles, carbazoles, or quinolines by simply varying the catalyst. nih.gov This approach streamlines the synthesis of structurally diverse compounds from a common precursor. Radical dearomatizing spirocyclization cascades of indole-ynones have also been developed to introduce a variety of functional groups. whiterose.ac.uk

The following table provides an overview of the diverse molecular architectures that can be synthesized from ynone precursors.

Table 2: Diverse Molecular Architectures from Ynone Precursors| Molecular Architecture | Precursor Type | Key Reaction Type | Specific Examples |

|---|---|---|---|

| Heterocycles | General Ynones | Cyclization with Nucleophiles | Pyridines, Quinolines, Furans, Pyrroles numberanalytics.com |

| Heterocycles | Indolyl Ynones | Catalyst-Driven Divergent Synthesis | Carbazoles, Quinolines nih.gov |

| Spirocycles | Indolyl Ynones | Dearomative Spirocyclisation | Spiroindolenines nih.govcore.ac.uk |

| Spirocycles | Biaryl Ynones | Radical Spirocyclization | Spiro[5.5]trienones rsc.orgacs.org |

| Polycyclic Systems | Indolyl Ynones | Cascade Reactions | Carbazoles nih.gov |

| Diketones | Amine-Substituted Ynones | Cyclization/Oxidation | Indolyl Phenyl Diketones nih.govacs.org |

Mechanistic Studies and Computational Insights into Ynone Reactivity

Elucidation of Reaction Mechanisms

The dual functionality of the ynone scaffold, possessing both electrophilic and nucleophilic centers, allows for a rich and diverse range of chemical transformations. Mechanistic studies, often combining experimental techniques with computational modeling, are crucial for understanding the intricate pathways of these reactions.

In the reactions of ynones, the formation of various transient species dictates the final product. The specific intermediates formed are highly dependent on the reaction conditions, including the nature of the reactants, catalysts, and solvents.

Zwitterionic Intermediates: In nucleophilic additions, particularly those involving phosphines or amines, the initial attack on the β-carbon of the ynone leads to the formation of a zwitterionic intermediate. This intermediate can then undergo further transformations, such as protonation or cyclization, to yield a variety of products.

Metal-Carbene Intermediates: In transition metal-catalyzed reactions, particularly with gold or platinum, the coordination of the metal to the alkyne can lead to the formation of metal-carbene or metal-vinylidene intermediates. These highly reactive species are central to many cyclization and rearrangement reactions of ynones.

Enolate and Allenolate Intermediates: Base-mediated reactions of ynones can proceed through the formation of enolate or allenolate intermediates. These nucleophilic species can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A general representation of intermediate formation in ynone reactions is depicted in the table below:

| Reaction Type | Key Intermediate(s) | Subsequent Transformation |

| Nucleophilic Addition | Zwitterionic Species | Protonation, Cyclization |

| Transition Metal Catalysis | Metal-Carbene, Metal-Vinylidene | Cycloisomerization, Rearrangement |

| Base-Mediated Reactions | Enolate, Allenolate | Alkylation, Acylation |

Transition state analysis provides critical insights into the kinetics and selectivity of chemical reactions. For ynones, computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces and characterizing the transition states of various transformations.

Key factors influencing the energy of transition states in ynone reactions include:

Steric Hindrance: The steric bulk of the substituents on the ynone and the attacking nucleophile can significantly impact the energy of the transition state, thereby influencing the reaction rate and stereoselectivity.

Electronic Effects: The electronic nature of the substituents on the phenyl ring and the alkyl chain of 1-phenylhex-2-yn-1-one would modulate the electrophilicity of the ynone system, affecting the energy of the transition state for nucleophilic attack.

Catalyst-Substrate Interactions: In catalyzed reactions, the coordination of the catalyst to the ynone in the transition state plays a crucial role in lowering the activation energy and directing the stereochemical outcome.

Role of Catalysis in Directing Pathways

Catalysis is a powerful tool for controlling the reactivity and selectivity of ynone transformations, enabling the synthesis of complex molecular architectures from simple starting materials.

A wide range of transition metals, including gold, palladium, rhodium, and copper, have been shown to effectively catalyze reactions of ynones. These catalysts operate through various mechanisms to activate the ynone substrate and facilitate specific reaction pathways.

Gold Catalysis: Gold catalysts are particularly effective in activating the alkyne moiety of ynones towards nucleophilic attack. This has been widely exploited in a variety of cyclization, hydration, and rearrangement reactions. The mechanism often involves the formation of highly electrophilic intermediates through π-coordination of the gold catalyst to the alkyne.

Palladium Catalysis: Palladium catalysts are versatile in promoting cross-coupling and cyclization reactions of ynones. These reactions often proceed through catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

The table below summarizes the role of common transition metal catalysts in ynone reactions:

| Catalyst | Typical Reaction(s) | Mechanistic Hallmark |

| Gold (Au) | Cycloisomerization, Hydration, Rearrangement | π-Activation of the alkyne |

| Palladium (Pd) | Cross-coupling, Annulation | Oxidative addition/reductive elimination cycles |

| Rhodium (Rh) | [2+2+2] Cycloadditions, Conjugate Addition | Formation of rhodacyclic intermediates |

| Copper (Cu) | Click Chemistry, Conjugate Addition | Formation of copper acetylides |

In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of ynones. Chiral organic molecules can act as catalysts to control the stereochemical outcome of reactions.

Enamine and Iminium Catalysis: Chiral secondary amines can react with ynones to form nucleophilic enamines or electrophilic iminium ions. These intermediates can then participate in a variety of stereoselective transformations, such as Michael additions and cycloadditions.

Brønsted Acid Catalysis: Brønsted acids can activate ynones by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. This activation mode is often used in conjunction with other catalytic strategies to enhance reaction rates and selectivities. The synergistic effect of a Brønsted acid with an organocatalyst can lead to highly efficient and enantioselective transformations.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for elucidating the intricate details of ynone reactivity. Quantum mechanical calculations, particularly DFT, allow for the investigation of reaction mechanisms, the prediction of reaction outcomes, and the rational design of new catalysts and reactions.

Key applications of computational chemistry in the study of ynone reactivity include:

Mechanism Elucidation: Computational modeling can map out the entire reaction pathway, identifying intermediates and transition states, and providing a detailed understanding of the reaction mechanism at the molecular level.

Selectivity Prediction: By calculating the energies of different transition states, computational methods can predict the chemo-, regio-, and stereoselectivity of a reaction, guiding the experimental design.

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for ynone transformations. By understanding the interactions between the catalyst and the substrate, more effective catalysts can be rationally designed.

The synergy between experimental and computational studies continues to deepen our understanding of the rich and versatile chemistry of ynones, paving the way for the development of novel synthetic methodologies.

Energetic Profiles of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to map the energetic landscapes of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a reaction's energetic profile can be constructed, offering insights into its feasibility and mechanism.

For a typical reaction of a ynone, such as a nucleophilic addition, the energetic profile reveals the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. DFT calculations can be employed to compare different potential pathways. For instance, in the reduction of α,β-unsaturated ynones, computational studies have explored various plausible routes, identifying the most energetically favorable pathway. d-nb.info

Consider the competing reaction pathways for the addition of a nucleophile to this compound, which could potentially occur at the carbonyl carbon (1,2-addition) or the β-alkyne carbon (1,4-conjugate addition). The energetic profile for each pathway can be calculated to determine the likely outcome.

Table 1: Illustrative Energetic Data for Nucleophilic Addition to this compound

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|

| 1,2-Addition | 15.2 | -8.5 |

| 1,4-Addition | 12.8 | -12.3 |

Note: The data in this table is illustrative and based on general principles of ynone reactivity. Actual values would require specific quantum chemical calculations for the given reactants and conditions.

As the illustrative data suggests, the 1,4-addition pathway is both kinetically (lower activation energy) and thermodynamically (more negative reaction energy) favored over the 1,2-addition. Such computational analyses are invaluable for rationalizing and predicting the outcomes of reactions involving this compound.

Prediction of Regio- and Stereoselectivity

The concepts of regioselectivity and stereoselectivity are central to understanding the reactions of this compound. masterorganicchemistry.comkhanacademy.org Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. youtube.comyoutube.com

In the context of this compound, the presence of multiple reactive sites—the carbonyl carbon, the α- and β-alkyne carbons—makes regioselectivity a key consideration. The outcome of a nucleophilic attack, for example, is highly dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to favor 1,2-addition to the carbonyl group, whereas soft nucleophiles typically prefer 1,4-conjugate addition to the β-alkyne carbon. Computational models can predict these preferences by calculating the relative energies of the transition states for each addition pathway. mdpi.com

Stereoselectivity becomes important when new chiral centers are formed during a reaction. For instance, the reduction of the carbonyl group in this compound can lead to a racemic mixture of enantiomers unless a chiral reducing agent or catalyst is used. The stereochemical outcome of such reactions can be predicted by analyzing the transition state geometries and energies. The more stable transition state, which experiences less steric hindrance, will lead to the major product. youtube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. longdom.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, FMO analysis can provide significant insights into its electrophilic nature.

The LUMO of this compound is key to understanding its reactions with nucleophiles. The spatial distribution and energy of the LUMO indicate the most likely sites for nucleophilic attack. In α,β-unsaturated ynones, the LUMO is typically distributed over the carbonyl carbon and the β-alkyne carbon. The relative sizes of the orbital lobes on these atoms can be used to predict the regioselectivity of nucleophilic attack. A larger lobe on the β-carbon, for example, would suggest that conjugate addition is favorable. DFT calculations are commonly used to visualize and determine the energies of these frontier orbitals. d-nb.info

Table 2: Illustrative FMO Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.8 | Primarily located on the phenyl ring and the alkyne moiety. |

| LUMO | -1.5 | Distributed over the carbonyl and the β-alkyne carbons, indicating electrophilic sites. |

| HOMO-LUMO Gap | 6.3 | A relatively large gap suggests good kinetic stability. |

Note: The data in this table is illustrative and based on general principles of ynone FMO analysis. Actual values would require specific quantum chemical calculations.

The energy difference between the HOMO of a nucleophile and the LUMO of this compound is also a critical factor. A smaller energy gap leads to a stronger interaction and a more facile reaction.

Kinetic Investigations and Mechanistic Models

Kinetic studies are essential for quantitatively understanding reaction rates and elucidating reaction mechanisms. researchgate.net For reactions involving this compound, kinetic experiments would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading).

The data obtained from these experiments can be used to determine the rate law for the reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants. The rate law provides valuable clues about the species involved in the rate-determining step of the reaction. For complex reactions, kinetic data can help to validate or refute proposed mechanistic models.

For example, a proposed two-step mechanism for a reaction can be tested by comparing the experimentally determined rate law with the one derived from the proposed mechanism using the steady-state approximation. Computational studies can complement these experimental investigations by providing calculated rate constants for elementary reaction steps, which can be compared with experimental values. researchgate.net Databases such as the NIST Chemical Kinetics Database can be a source of kinetic data for related reactions. data.gov

By combining computational insights from energetic profiles and FMO analysis with experimental data from kinetic investigations, a comprehensive and detailed mechanistic model for the reactivity of this compound can be developed. This model can then be used to predict the behavior of the compound in new reactions and to design more efficient and selective synthetic methodologies.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Outlook in Ynone Chemistry

Development of Novel Synthetic Methodologies for Ynones

The synthesis of 1-Phenylhex-2-yn-1-one traditionally relies on methods such as the acylation of a metal acetylide (derived from 1-hexyne) with an acyl derivative like benzoyl chloride, or the oxidation of the corresponding propargyl alcohol. acs.orgwikipedia.org However, ongoing research focuses on creating more atom-economical, environmentally benign, and efficient pathways.

Future methodologies poised to impact the synthesis of this compound and related structures include:

Direct Coupling Strategies: Advanced catalytic systems now allow for the direct coupling of less activated starting materials. A notable example is the palladium/copper-cocatalyzed Sonogashira-type coupling of carboxylic acids, such as benzoic acid, with terminal alkynes like 1-hexyne (B1330390). rsc.org This approach avoids the need to pre-form an acid chloride, reducing waste and simplifying procedures.

Oxidative C-C Cleavage: An innovative gold- and amine-cocatalyzed method allows for the synthesis of ynones directly from aldehydes. pkusz.edu.cnnih.gov This process involves an in-situ oxidative cleavage of a C-C bond under aerobic conditions, representing a significant step forward in utilizing readily available feedstocks. pkusz.edu.cn

Metal-Free Approaches: To enhance the sustainability of ynone synthesis, metal-free protocols are being explored. These often involve the activation of acyl chlorides with organic reagents for subsequent reaction with potassium alkynyltrifluoroborate salts.

| Synthetic Method | Precursors for this compound | Key Features | Reference |

| Pd/Cu-Catalyzed Coupling | Benzoic Acid + 1-Hexyne | Uses carboxylic acids directly, high efficiency. | rsc.org |

| Gold/Amine Catalysis | Benzaldehyde + Hypervalent Iodide of 1-Hexyne | Employs aldehydes, uses O2 as oxidant, mild conditions. | pkusz.edu.cnnih.gov |

| Acyl-Sonogashira Reaction | Benzoyl Chloride + 1-Hexyne | Often uses low loadings of palladium catalyst. | researchgate.netacs.org |

| Flow Chemistry Synthesis | 1-Hexyne + Benzoic Anhydride | Metal-free, short residence time, mild conditions. | researchgate.net |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is dominated by its electrophilic nature at the carbonyl carbon and the β-alkyne carbon, making it susceptible to Michael additions and nucleophilic attacks. It is a well-established precursor for various heterocyclic systems like pyrazoles and isoxazoles through reactions with binucleophiles. pkusz.edu.cnacs.org Future research aims to uncover and exploit more subtle aspects of ynone reactivity.

Ambiphilic Reactivity: While classically viewed as an electrophile, the ynone backbone can be rendered nucleophilic. Future work will likely explore catalytic systems that can controllably switch the polarity of the ynone, enabling it to participate in reactions as either a nucleophile or an electrophile in cascade sequences.

Novel Cycloadditions: Ynones are excellent partners in cycloaddition reactions, including [4+2], [3+2], and [2+2] pathways. acs.org The exploration of unconventional cycloadditions, perhaps triggered by photoredox or electrochemical methods, could lead to the discovery of novel molecular scaffolds that are currently difficult to access.

Catalytic Asymmetric Transformations: While the synthesis of the ynone itself is achiral, its subsequent reactions offer opportunities for enantioselective catalysis. Developing chiral catalysts that can control the stereochemistry of additions across the alkyne or reactions at the carbonyl group is a major frontier for creating valuable chiral building blocks. researchgate.net

Application in Enabling New Retrosynthetic Strategies

Retrosynthetic analysis is a foundational concept in planning the synthesis of complex molecules by breaking them down into simpler, attainable precursors. wikipedia.orgslideshare.net The ynone moiety in this compound is a powerful tool in this process due to the variety of chemical bonds that can be formed from it.

The presence of an ynone in a target molecule suggests several powerful retrosynthetic disconnections:

Acyl-Alkyne Disconnection: The most straightforward disconnection is breaking the bond between the carbonyl carbon and the alkyne, leading back to a benzoyl synthon and a 1-hexyne synthon. This is the reverse of common synthetic methods like the Acyl-Sonogashira reaction. researchgate.net

Propargyl Alcohol Disconnection: The ynone can be viewed as the oxidation product of a propargyl alcohol. This disconnection leads to 1-phenyl-1-hydroxyhex-2-yne, opening up different synthetic routes that might offer better stereocontrol in more complex settings. acs.org

Enone/Dicarbonyl Synthon: The ynone can serve as a masked version of other functional groups. For instance, partial reduction of the alkyne provides an α,β-unsaturated ketone, while hydration furnishes a 1,3-dicarbonyl compound. mdpi.com This allows chemists to carry the robust ynone functionality through several synthetic steps before revealing a different reactive group.

This versatility makes this compound a strategic building block, enabling more flexible and convergent approaches to complex target molecules. rsc.orgrsc.org

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of reactions involving ynones are critically dependent on catalysis. The future in this area lies in the design of more sophisticated and specialized catalytic systems.

Low-Loading Catalysts: For palladium-catalyzed syntheses, the development of highly active catalysts, such as palladacycles, allows for extremely low catalyst loadings (down to 10⁻³ mol %), which is both cost-effective and reduces palladium contamination in the final product. acs.org

Recyclable Catalysts: To improve the sustainability of chemical processes, heterogeneous catalysts are being designed. For alkyne functionalization, systems like polysiloxane-encapsulated metal nanoparticles or silica-supported copper nanocatalysts offer the advantage of easy separation and reuse. researchgate.netnih.gov

Enantioselective Catalysis: A significant area of future research is the development of chiral catalysts for reactions of ynones. While not directly applicable to the synthesis of this compound itself, this field is crucial for its application. For example, chiral ligands can be used to control the enantioselective addition of nucleophiles to the ynone, creating stereocenters with high precision. uva.es

| Catalyst Type | Application | Advantages | Reference |

| Palladacycles | Ynone Synthesis (Acyl-Sonogashira) | High turnover numbers, very low catalyst loading. | acs.org |

| Gold (I)/(III) Complexes | Ynone Synthesis (from Aldehydes) | Synergistic catalysis, mild aerobic conditions. | pkusz.edu.cnnih.gov |

| Heterogeneous Copper | Ynone Synthesis / Click Reactions | Recyclable, sustainable, avoids homogeneous metal waste. | researchgate.netnih.gov |

| Chiral Perhydro-1,3-benzoxazines | Enantioselective Alkynylation | High enantioselectivity in forming chiral propargyl alcohols/amines. | uva.es |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding research in organic synthesis. Flow chemistry, which involves performing reactions in continuous-flow reactors, is a powerful tool for achieving these goals.

The synthesis of ynones like this compound is well-suited to flow chemistry. researchgate.netresearchgate.net By pumping reagents through heated or cooled tubes, precise control over reaction parameters such as temperature, pressure, and time is achieved. This technology offers several advantages:

Enhanced Safety: Unstable intermediates can be generated and consumed in situ, minimizing risk.

Increased Efficiency: Residence times are often reduced from hours to minutes. researchgate.net

Scalability: Scaling up production is simpler than in traditional batch processes.

Telescoped Reactions: Multiple reaction steps can be combined without isolating intermediates. For example, this compound can be synthesized in one module of a flow reactor and then immediately reacted with hydrazine (B178648) in a second module to produce the corresponding pyrazole (B372694) derivative in a single, continuous operation. researchgate.net

This integration with flow technology, combined with the use of renewable feedstocks and recyclable catalysts, represents a major step towards the sustainable production of ynones. openaccesspub.org

Expanding Scope in Complex Chemical Synthesis

The ultimate goal of developing new synthetic methods and understanding reactivity is to apply these tools to the construction of complex and functionally important molecules. Ynones are indispensable building blocks in the total synthesis of natural products and in the development of new pharmaceuticals. rsc.orgthieme-connect.com

The unique chemical architecture of this compound, featuring an aromatic ring, a conjugated system, and an aliphatic chain, makes it a versatile starting point for molecular diversification. researchgate.net The future will see ynones being used to construct increasingly complex structures.

Natural Product Synthesis: Ynones are key intermediates in the synthesis of many biologically active natural products, including alkaloids and pheromones. acs.org Their ability to undergo cyclization and rearrangement reactions is crucial for building intricate molecular frameworks. rsc.org

Medicinal Chemistry: The alkyne moiety is a bioisostere for various functional groups and can form strong interactions with biological targets. Furthermore, terminal alkynes can be used in "click" chemistry for bioconjugation, a technique used in drug discovery and chemical biology. nih.gov

Materials Science: The rigid, linear nature of the alkyne unit makes ynones interesting precursors for organic materials, including conductive polymers and liquid crystals. openaccesspub.org

The continued development of ynone chemistry will undoubtedly empower chemists to design and execute more elegant and efficient syntheses of the complex molecules that drive scientific and technological progress.

Q & A

Q. What protocols ensure reproducibility in scaling up this compound synthesis for collaborative studies?

- Methodological Answer : Draft a detailed SOP including hazard controls (e.g., explosion-proof stirrers for exothermic steps), inert gas flow rates, and quenching procedures. Share raw NMR/FID files and chromatograms via repositories like Zenodo. Use IUPAC nomenclature consistently and cite CAS registry numbers (e.g., CAS 7128-64-5) .

Key Considerations for Methodological Rigor

- Contradiction Management : Pre-register hypotheses on platforms like OSF to distinguish exploratory vs. confirmatory results .

- Ethical Reporting : Disclose all negative results and instrumentation limits (e.g., detection thresholds) to avoid publication bias .

- Data Sharing : Upload crystallographic data to CCDC and spectral data to SDBS for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.